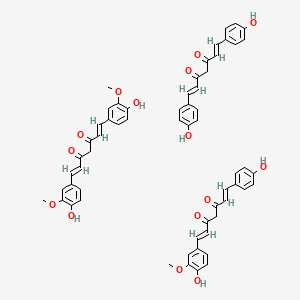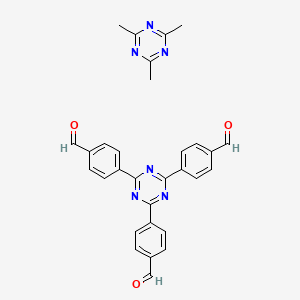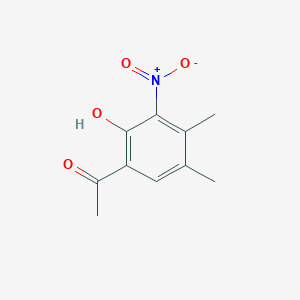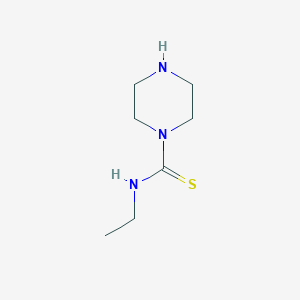
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of trifluoroacetyl (Tfa) groups, methoxy (OMe) groups, and cysteine (Cys) residues, which contribute to its distinct properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe typically involves a multi-step process that includes the protection and deprotection of functional groups, as well as the coupling of amino acid residues. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, allowing for the production of significant quantities of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反应分析
Types of Reactions
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of new derivatives with modified functional groups.
科学研究应用
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl groups can enhance the compound’s binding affinity to these targets, while the cysteine residues can participate in redox reactions or form covalent bonds with target proteins. The methoxy groups may influence the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
Tfa-gGlu(OMe)-Cys(2)-OMe: Similar structure but with a different cysteine residue.
Tfa-gGlu(OMe)-Ser(1)-OMe: Contains serine instead of cysteine.
Tfa-gGlu(OMe)-Cys(1)-OH: Lacks the methoxy group on the cysteine residue.
Uniqueness
Tfa-gGlu(OMe)-Cys(1)-OMe.Tfa-gGlu(OMe)-Cys(1)-OMe is unique due to the presence of both trifluoroacetyl and methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H32F6N4O12S2 |
|---|---|
分子量 |
746.7 g/mol |
IUPAC 名称 |
methyl (2S)-5-[[(2R)-1-methoxy-3-[[(2R)-3-methoxy-2-[[(4S)-5-methoxy-5-oxo-4-[(2,2,2-trifluoroacetyl)amino]pentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C24H32F6N4O12S2/c1-43-17(37)11(33-21(41)23(25,26)27)5-7-15(35)31-13(19(39)45-3)9-47-48-10-14(20(40)46-4)32-16(36)8-6-12(18(38)44-2)34-22(42)24(28,29)30/h11-14H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H,33,41)(H,34,42)/t11-,12-,13-,14-/m0/s1 |
InChI 键 |
UDYHWGWMOFJMBU-XUXIUFHCSA-N |
手性 SMILES |
COC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
规范 SMILES |
COC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)C(F)(F)F)C(=O)OC)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)



![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)



![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)


![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
